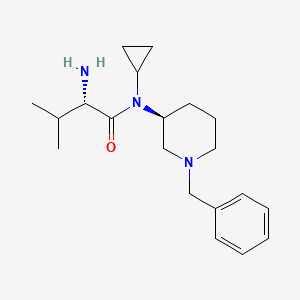

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a piperidine core substituted with a benzyl group at the 1-position and an aminobutyramide moiety. Piperidine derivatives are widely explored in pharmaceutical research due to their versatility in modulating receptor binding, metabolic stability, and bioavailability .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSYMKVGFGGHHM-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction.

Amidation Reaction: The final step involves an amidation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure and properties allow it to be utilized in several areas of research:

-

Medicinal Chemistry

- Investigated for its potential therapeutic effects, particularly as a cholinesterase inhibitor. This activity is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function.

-

Neuropharmacology

- Explored for interactions with neurotransmitter systems, particularly acetylcholine and dopamine pathways. Its structural features may allow it to act as a ligand in receptor studies, providing insights into neurotransmitter signaling.

-

Chemical Synthesis

- Serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it valuable in organic synthesis and materials science.

-

Pharmacological Studies

- Evaluated for its biological activity, including potential neuroprotective properties. Studies suggest that compounds with similar structures exhibit significant bioactivity, which could lead to novel therapeutic agents.

Cholinesterase Inhibition

A study demonstrated that related piperidine derivatives exhibited potent cholinesterase inhibitory activity, suggesting that (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide could offer similar effects in enhancing cognitive function through acetylcholine modulation.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects by preventing neuronal damage associated with oxidative stress. This property is crucial for developing drugs aimed at treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core Substitution

- Target Compound : Features a six-membered piperidine ring with a benzyl group at the 1-position. The piperidine ring provides conformational flexibility and enhanced binding pocket compatibility compared to smaller rings.

- Analog: (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7) Key Difference: Replaces piperidine with a five-membered pyrrolidine ring. Pyrrolidines may also exhibit different solubility profiles due to decreased hydrophobicity.

Stereochemical Variations

- Target Compound: (S,S)-configuration at the amino and benzyl-piperidine positions.

- Analog: (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1401667-28-4) Key Difference: (R)-configuration at the benzyl-piperidine position. Implications: Stereochemical inversion at the piperidine ring could disrupt interactions with chiral binding sites, leading to differences in potency or selectivity.

Substituent Modifications

- Analog: (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS 89009-81-4) Key Differences:

- Replaces the benzyl group with a methyl group at the piperidine 1-position.

- (R)-configuration at the piperidine ring.

- Implications :

- Reduced aromaticity and steric bulk may improve aqueous solubility but decrease lipophilicity, affecting membrane permeability.

- Methyl substitution could lower metabolic stability compared to benzyl due to reduced steric shielding.

Structural and Property Comparison Table

Research Implications and Gaps

- Stereochemical Sensitivity : The (S,S)-configuration of the target compound may optimize interactions with enantioselective targets, such as G-protein-coupled receptors or proteases. In contrast, analogs with (R)-configurations (e.g., CAS 1401667-28-4) might serve as negative controls in pharmacological studies .

- Ring Size and Solubility : The pyrrolidine analog (CAS 1216635-36-7) could offer insights into balancing rigidity and solubility for CNS-targeted drugs .

- Synthetic Challenges : Achieving high enantiomeric purity in the target compound likely requires advanced chiral resolution techniques or asymmetric catalysis, similar to methods described in patents for related amides (e.g., WO 2012/047543) .

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, also known as AM97718, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and therapeutic implications.

- Molecular Formula : CHNO

- Molecular Weight : 329.488 g/mol

- CAS Number : 1401666-42-9

Research indicates that this compound functions primarily as an antagonist at various chemokine receptors, particularly CCR3. This receptor is involved in inflammatory responses and is a target for treating conditions such as asthma and allergic rhinitis. The compound's structure includes an N-benzyl piperidine moiety, which is critical for its binding affinity and selectivity towards these receptors .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications on the piperidine ring and the cyclopropyl group significantly influence the biological activity of the compound. The introduction of various alkyl groups has been shown to enhance receptor binding potency, shifting the activity from micromolar to low nanomolar ranges in some derivatives .

| Modification | Effect on Activity |

|---|---|

| N-(alkyl) substitution on benzyl group | Increases binding affinity |

| Cyclopropyl group presence | Enhances selectivity for CCR3 |

| Alterations in piperidine stereochemistry | Affects overall pharmacodynamics |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound's lipophilicity contributes to its ability to cross biological membranes effectively. Additionally, it demonstrates a reasonable metabolic stability, which is crucial for maintaining therapeutic levels in vivo .

Case Studies and Research Findings

- In Vitro Efficacy : A study highlighted the compound's ability to inhibit eotaxin-induced calcium mobilization in human eosinophils, demonstrating its potential as an anti-inflammatory agent .

- Animal Models : In murine models of asthma, administration of this compound resulted in a significant reduction in eosinophil infiltration into lung tissues, indicating its effectiveness in mitigating allergic responses .

- Comparative Studies : When compared with other known CCR antagonists, this compound exhibited a higher selectivity profile, suggesting it may have fewer side effects associated with off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.